

Physical and chemical properties of guaiacol glycidyl ether

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Compound of Interest

Compound Name:	1-(2-Methoxyphenoxy)-2,3-epoxypropane
Cat. No.:	B023674

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Guaiacol Glycidyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol glycidyl ether (CAS No. 2210-74-4), with the chemical name 2-[(2-methoxyphenoxy)methyl]oxirane, is a key chemical intermediate predominantly utilized in the pharmaceutical industry. Its significance lies in its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antianginal drug Ranolazine. This technical guide provides an in-depth overview of the physical and chemical properties of guaiacol glycidyl ether, detailed experimental protocols for its synthesis and analysis, and its primary applications in drug development.

Physical and Chemical Properties

Guaiacol glycidyl ether is a white to off-white crystalline solid at room temperature.^[1] Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory and developmental work.

Property	Value	References
Chemical Structure	<chem>C10H12O3</chem>	[2]
Molecular Weight	180.20 g/mol	[2]
CAS Number	2210-74-4	
Appearance	White to off-white crystalline solid	[1]
Melting Point	33-36 °C	[1]
Boiling Point	265.3 °C at 760 mmHg	
Density	1.142 g/cm³	
Solubility	Soluble in chloroform and methanol. Low water solubility.	
Flash Point	87.4 °C	

Spectral Data

Spectroscopic analysis is crucial for the identification and purity assessment of guaiacol glycidyl ether. Below are the key spectral data and their interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃): The proton NMR spectrum exhibits characteristic signals corresponding to the aromatic, methoxy, and glycidyl ether protons. The chemical shifts (δ) are typically observed around 6.9-7.0 ppm for the aromatic protons, 3.8 ppm for the methoxy group protons, and within the 2.7-4.2 ppm range for the protons of the oxirane ring and the adjacent methylene group.
- ¹³C NMR (CDCl₃): The carbon-13 NMR spectrum shows distinct peaks for the aromatic carbons (typically in the 110-150 ppm range), the methoxy carbon (around 56 ppm), and the carbons of the glycidyl ether moiety (oxirane carbons around 44-50 ppm and the methylene carbon around 70 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum of guaiacol glycidyl ether displays characteristic absorption bands that confirm its molecular structure. Key peaks include:

- Aromatic C-H stretching: $\sim 3050\text{ cm}^{-1}$
- Aliphatic C-H stretching: $\sim 2900\text{-}3000\text{ cm}^{-1}$
- Aromatic C=C bending: $\sim 1500\text{-}1600\text{ cm}^{-1}$
- Ether C-O-C stretching (asymmetric and symmetric): $\sim 1030\text{-}1250\text{ cm}^{-1}$ ^{[3][4]}
- Oxirane ring vibrations (C-O stretching): $\sim 850\text{-}950\text{ cm}^{-1}$ and $\sim 1250\text{ cm}^{-1}$

Mass Spectrometry (MS)

The electron ionization mass spectrum of guaiacol glycidyl ether would be expected to show a molecular ion peak $[\text{M}]^+$ at m/z 180. The fragmentation pattern is characteristic of ethers, involving cleavage alpha to the oxygen atom.^{[5][6]} Key fragments would likely include:

- m/z 137: Loss of the glycidyl group ($-\text{CH}_2\text{CHOCH}_2$).
- m/z 124: Resulting from the guaiacol moiety.
- m/z 109: Loss of a methyl group from the guaiacol fragment.
- m/z 57: The glycidyl cation $[\text{CH}_2\text{CHOCH}_2]^+$.

Experimental Protocols

Synthesis of Guaiacol Glycidyl Ether

Guaiacol glycidyl ether is typically synthesized via the Williamson ether synthesis, reacting guaiacol with epichlorohydrin in the presence of a base.^[7]

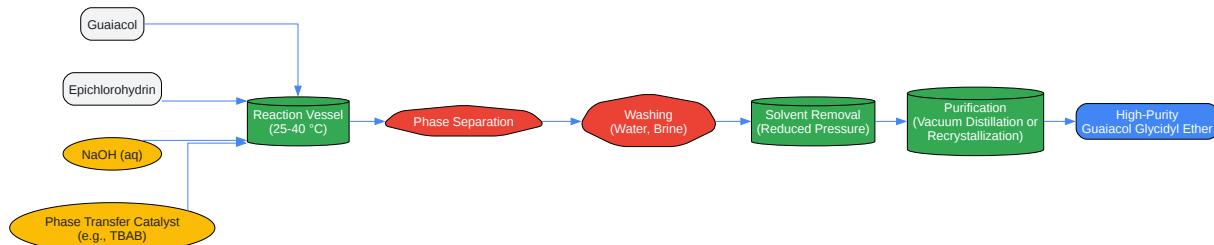
Materials:

- Guaiacol

- Epichlorohydrin
- Sodium hydroxide (NaOH)
- Water
- A suitable organic solvent (e.g., toluene, or the reaction can be run in excess epichlorohydrin)
- Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional, but can improve yield)

Procedure:

- A solution of sodium hydroxide in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
- Guaiacol is added to the aqueous NaOH solution (or dissolved in an organic solvent).
- Epichlorohydrin is added dropwise to the reaction mixture while maintaining the temperature between 25-40 °C. The use of a phase transfer catalyst is often employed at this stage.
- The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, the organic layer is separated. If no organic solvent was used, one is added to extract the product.
- The organic layer is washed with water and then brine to remove any remaining base and salts.
- The organic solvent and any excess epichlorohydrin are removed by distillation under reduced pressure.
- The crude guaiacol glycidyl ether can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol or a hexane/heptane mixture to yield a high-purity product.^[7]



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Synthesis Workflow for Guaiacol Glycidyl Ether.

Purity Analysis

The purity of guaiacol glycidyl ether is critical for its use in pharmaceutical synthesis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques for this purpose.^[8]

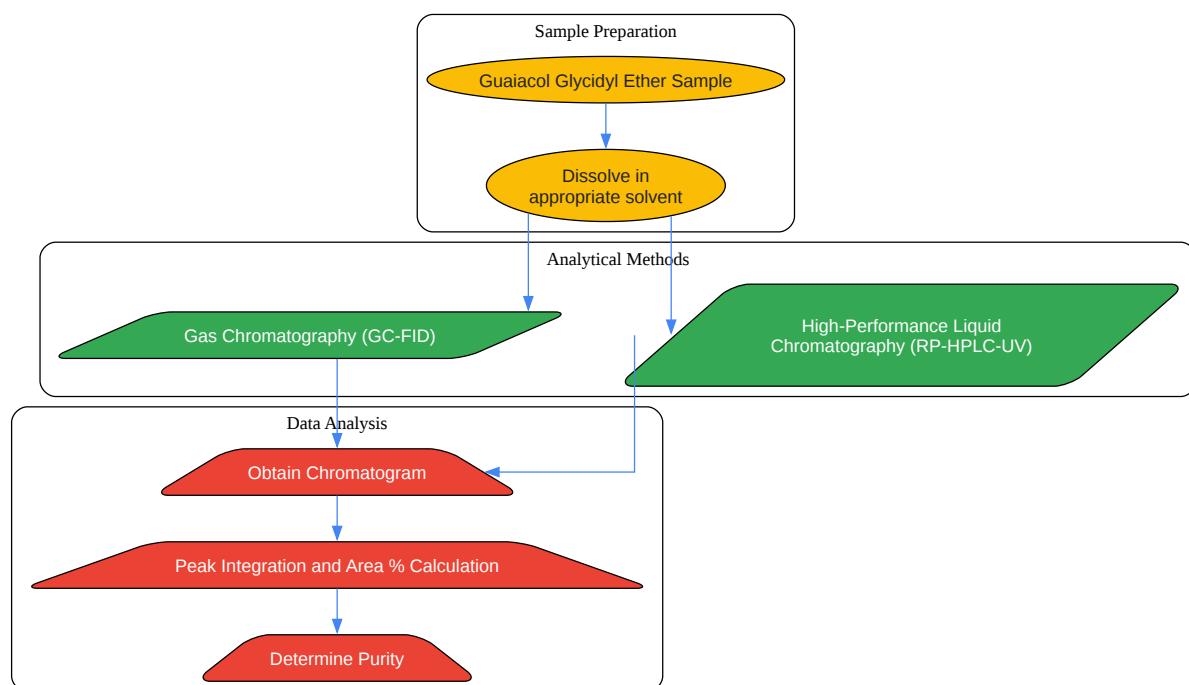
Gas Chromatography (GC) Method (General Protocol):

- Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Sample Preparation: Dissolve a known amount of guaiacol glycidyl ether in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Method (General Protocol): While a specific validated method for guaiacol glycidyl ether is not readily available in the public domain, a general reverse-phase HPLC method can be developed as follows:

- Instrument: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water. For example, starting with 40% acetonitrile and increasing to 80% over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 275 nm.
- Column Temperature: 30 °C.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 0.1 mg/mL.



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Logical Workflow for Purity Analysis of Guaiacol Glycidyl Ether.

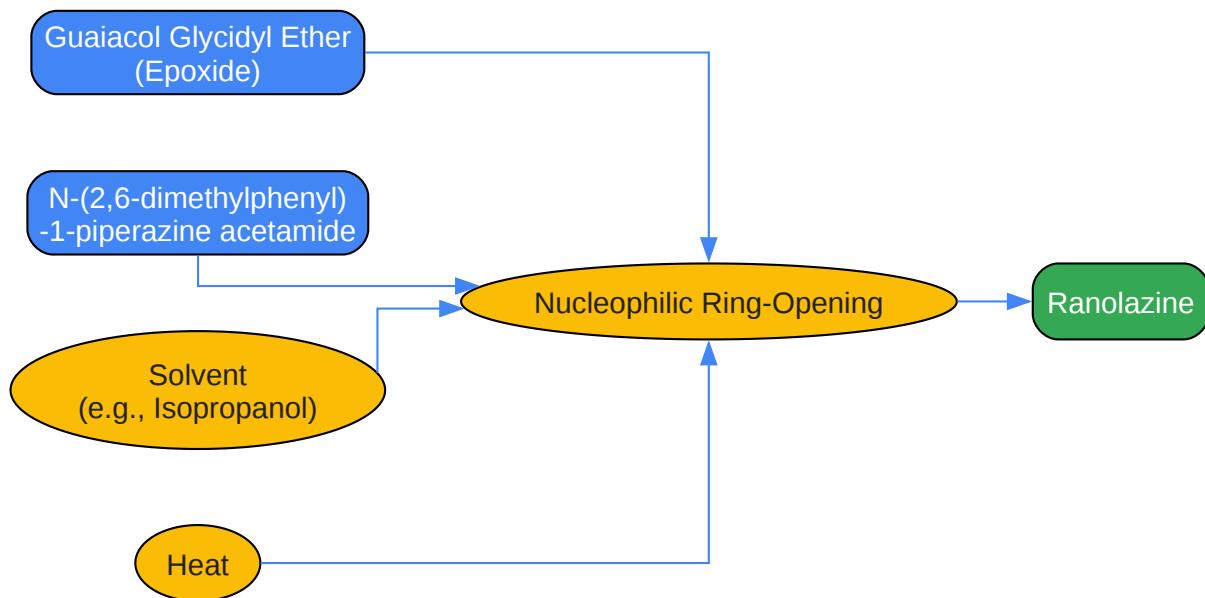
Applications in Drug Development

The primary application of guaiacol glycidyl ether in drug development is its use as a key intermediate in the synthesis of Ranolazine.^[9] Ranolazine is an antianginal medication used to treat chronic angina.

Synthesis of Ranolazine

The synthesis of Ranolazine involves the nucleophilic ring-opening of the epoxide in guaiacol glycidyl ether by a piperazine derivative, specifically N-(2,6-dimethylphenyl)-1-piperazine acetamide.^[9]

Reaction Scheme: The nitrogen atom of the piperazine derivative acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of guaiacol glycidyl ether. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol at elevated temperatures. The reaction results in the formation of a new carbon-nitrogen bond and the opening of the epoxide ring to form a hydroxyl group, yielding the Ranolazine molecule.



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Synthesis of Ranolazine from Guaiacol Glycidyl Ether.

Conclusion

Guaiacol glycidyl ether is a vital intermediate in the pharmaceutical industry, with its physical and chemical properties being well-suited for its role in organic synthesis. A thorough understanding of its characteristics, along with robust analytical methods for purity determination, is essential for its effective use in the manufacturing of high-quality active pharmaceutical ingredients like Ranolazine. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

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